(2-ethoxyphenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone
Description
Properties
IUPAC Name |
(2-ethoxyphenyl)-[4-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N7O2/c1-3-33-20-7-5-4-6-19(20)24(32)30-14-12-29(13-15-30)22-21-23(26-16-25-22)31(28-27-21)18-10-8-17(2)9-11-18/h4-11,16H,3,12-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUXQTKUHRAXOLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=C(C=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-ethoxyphenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the triazolopyrimidine core, followed by the introduction of the piperazine and ethoxyphenyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or dichloromethane (DCM).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow chemistry techniques to enhance reaction efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can further optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(2-ethoxyphenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(2-ethoxyphenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (2-ethoxyphenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key Findings from Comparative Analysis:
Substituent Position Effects: The ortho-ethoxy group in the target compound likely improves metabolic stability compared to the para-ethoxy isomer (), which may undergo faster oxidative metabolism . Methoxyphenoxy substitution () reduces molecular weight (459.5 vs.
Core Scaffold Variations :
- The triazolopyrimidine core in the target compound offers planarity for DNA intercalation or kinase binding, whereas thiophene-pyrazole hybrids () exhibit broader antifungal activity due to thiophene’s electron-rich nature .
Functional Group Impact :
- Chlorine in ’s derivatives increases electrophilicity, enhancing target binding but raising toxicity risks .
- Piperazine linkers universally improve solubility; however, methylpiperazine () may reduce off-target interactions compared to unsubstituted piperazine .
Synthetic Accessibility :
- The target compound’s synthesis likely follows routes similar to ’s piperazine-pyrimidine derivatives, involving nucleophilic substitution and cyclocondensation .
Biological Activity
The compound (2-ethoxyphenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, anticancer, and other pharmacological properties supported by recent research findings.
Chemical Structure
The molecular structure of the compound can be broken down into several key components:
- Ethoxyphenyl group : Contributes to hydrophobic interactions.
- Triazolo-pyrimidine scaffold : Known for various biological activities.
- Piperazine moiety : Often associated with psychoactive and therapeutic properties.
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of triazole derivatives. Specifically, compounds containing the triazole and piperazine moieties have shown significant activity against various bacterial strains. For instance:
- A study indicated that triazole derivatives exhibit higher activity against Gram-positive bacteria compared to Gram-negative bacteria, with minimum inhibitory concentration (MIC) values as low as 4.0 µg/ml against Staphylococcus aureus .
| Compound | MIC (µg/ml) | Bacterial Strain |
|---|---|---|
| 12e | 4.8 | Staphylococcus aureus |
| 12f | 5.1 | Staphylococcus aureus |
| 12k | 4.0 | Staphylococcus aureus |
Anticancer Activity
The anticancer properties of similar compounds have also been extensively studied. Research indicates that derivatives of piperazine and triazole can induce cytotoxic effects on various cancer cell lines:
- A series of indole-based piperazine derivatives showed significant cytotoxicity against liver (HUH7) and colon (HCT116) cancer cell lines with IC50 values lower than standard chemotherapeutics like 5-fluorouracil .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Indole-Piperazine | HUH7 | <10 |
| Indole-Piperazine | HCT116 | <15 |
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The triazole ring can inhibit enzymes critical for bacterial survival.
- Cell Cycle Disruption : Piperazine derivatives often interfere with cell cycle progression in cancer cells.
- Induction of Apoptosis : Some studies suggest that these compounds can promote programmed cell death in tumor cells.
Case Studies
A notable case study involved the synthesis and biological evaluation of a series of pyrazolo[1,5-a]pyrimidines, which demonstrated promising anticancer and antibacterial activities . The study concluded that structural modifications significantly influenced the potency of these compounds.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing and purifying this compound?
- Methodology :
- Multi-step synthesis : Begin with constructing the triazolo[4,5-d]pyrimidine core via cyclization reactions (e.g., Huisgen 1,3-dipolar cycloaddition for triazole formation) . Couple the piperazine moiety using nucleophilic substitution or Buchwald-Hartwig amination . Introduce the 2-ethoxyphenyl methanone group via Friedel-Crafts acylation or Suzuki-Miyaura cross-coupling .
- Purification : Use column chromatography (silica gel, gradient elution) or recrystallization (solvents like ethanol/DCM). Validate purity via HPLC (≥95%) and ¹H/¹³C NMR .
Q. How can the compound’s structural integrity be confirmed?
- Methodology :
- Spectroscopic techniques : ¹H/¹³C NMR to verify proton environments and carbon frameworks. Key signals include ethoxy (–OCH₂CH₃) protons at ~1.3–1.5 ppm (triplet) and aromatic protons from the p-tolyl group .
- X-ray crystallography : Resolve crystal structures to confirm stereochemistry and bond angles, as demonstrated for related triazolo-pyrimidine derivatives .
- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., ESI+ mode) .
Q. What initial biological assays are suitable for screening its activity?
- Methodology :
- In vitro kinase inhibition : Test against kinase panels (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo assays .
- Antimicrobial screening : Use broth microdilution assays (MIC determination) against Gram-positive/negative bacteria .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values .
Advanced Research Questions
Q. How can researchers investigate the compound’s mechanism of action at the molecular level?
- Methodology :
- Molecular docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., kinases), focusing on the triazolo-pyrimidine core’s binding to ATP pockets .
- Surface plasmon resonance (SPR) : Measure real-time binding kinetics (KD, kon/koff) for target-ligand interactions .
- CRISPR-Cas9 knockout : Validate target specificity by knocking out putative receptor genes and assessing activity loss .
Q. What strategies resolve contradictions in reported biological activity data?
- Methodology :
- Assay standardization : Replicate experiments under controlled conditions (pH, temperature, solvent purity) to rule out artifacts .
- Orthogonal validation : Combine SPR with isothermal titration calorimetry (ITC) to cross-verify binding affinities .
- Meta-analysis : Compare datasets across studies, adjusting for variables like cell line heterogeneity or compound batch variability .
Q. How can structure-activity relationship (SAR) studies optimize this compound?
- Methodology :
- Substituent variation : Synthesize analogs with modified ethoxy/p-tolyl groups to assess steric/electronic effects. For example, replace p-tolyl with electron-deficient aryl groups to enhance π-stacking .
- Pharmacophore mapping : Use Schrödinger’s Phase to identify critical interaction motifs (e.g., hydrogen bonds via the piperazine nitrogen) .
- ADME-Tox profiling : Assess metabolic stability (hepatic microsomes) and permeability (Caco-2 assays) to prioritize lead candidates .
Safety and Compliance
Q. What safety protocols are essential for handling this compound?
- Methodology :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods to avoid inhalation of aerosols, as triazolo-pyrimidines may release toxic gases (e.g., NOx) during decomposition .
- Spill management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
